molecular formula C10H9BrN2O B8481372 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B8481372
M. Wt: 253.09 g/mol
InChI Key: IIHADHTZCOJKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 4-bromoacetophenone with ethyl acetoacetate to form a chalcone intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 3-(4-Bromophenyl)-5-oxo-1-methylpyrazole.

    Reduction: Formation of 3-phenyl-5-hydroxy-1-methylpyrazole.

    Substitution: Formation of 3-(4-substituted phenyl)-5-hydroxy-1-methylpyrazole derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H9BrN2O/c1-13-10(14)6-9(12-13)7-2-4-8(11)5-3-7/h2-6,12H,1H3

InChI Key

IIHADHTZCOJKIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.